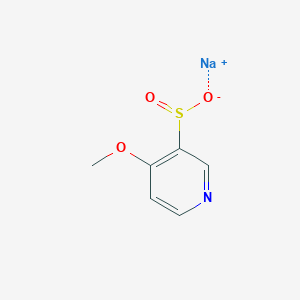

Sodium 4-methoxypyridine-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-methoxypyridine-3-sulfinate is an organosulfur compound with the molecular formula C₆H₆NNaO₃S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 4-methoxypyridine-3-sulfinate typically involves the sulfonation of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the oxidation of thiols or thiolates. For this compound, the process may include the use of oxidizing agents such as hydrogen peroxide in the presence of a suitable solvent .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It participates in nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 4-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of sodium 4-methoxypyridine-3-sulfinate in chemical reactions involves its role as a nucleophile. In palladium-catalyzed cross-coupling reactions, it reacts with aryl halides to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by the nucleophilic attack of the sulfinate, and finally, reductive elimination to form the desired product .

Comparison with Similar Compounds

- Sodium benzenesulfinate

- Sodium toluenesulfinate

- Sodium methanesulfinate

Comparison: Sodium 4-methoxypyridine-3-sulfinate is unique due to its pyridine ring, which imparts different electronic properties compared to other sulfinates. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceutical intermediates .

Biological Activity

Sodium 4-methoxypyridine-3-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxy group at the 4-position and a sulfinate group at the 3-position. This unique arrangement influences its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₈NNaO₂S |

| Molecular Weight | 195.2 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Methoxy (-OCH₃), Sulfinate (-SO₂Na) |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine sulfinates can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies .

- Anticancer Activity : Compounds related to this compound have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of redox states within cells, leading to increased oxidative stress and cell death .

- Nucleophilic Reactivity : The sulfinate group allows this compound to act as a nucleophile in various chemical reactions, facilitating the formation of new carbon-sulfur bonds. This property is particularly useful in synthetic organic chemistry, including drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfinate group can donate electron density to electrophilic centers, enabling nucleophilic substitution reactions that are crucial for forming biologically active compounds .

- Redox Reactions : The compound participates in redox reactions, potentially affecting cellular signaling pathways and leading to changes in cellular metabolism.

- Interaction with Enzymes : this compound may modulate enzyme activity through reversible binding, impacting metabolic pathways and cellular functions .

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial properties of various pyridine sulfinates against Escherichia coli and Staphylococcus aureus. This compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

- Anticancer Research :

Comparative Analysis with Related Compounds

A comparison with other related compounds highlights the unique properties of this compound:

| Compound | Biological Activity | Structural Feature |

|---|---|---|

| Sodium Pyridine-2-Sulfinate | Limited antimicrobial activity | Sulfinate at position 2 |

| Sodium Pyridine-4-Sulfinate | Moderate anticancer properties | Sulfinate at position 4 |

| Sodium 6-Methoxypyridine-3-Sulfinate | High reactivity in cross-coupling reactions | Methoxy at position 6 |

Properties

Molecular Formula |

C6H6NNaO3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;4-methoxypyridine-3-sulfinate |

InChI |

InChI=1S/C6H7NO3S.Na/c1-10-5-2-3-7-4-6(5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

ITLZDIAHWVDCKL-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=NC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.